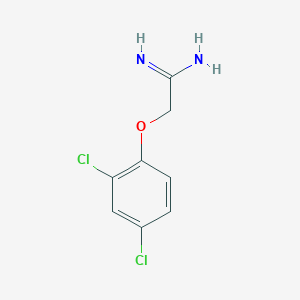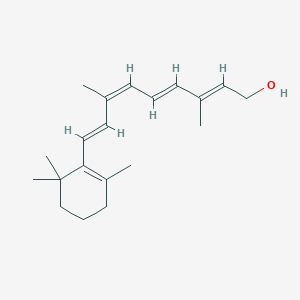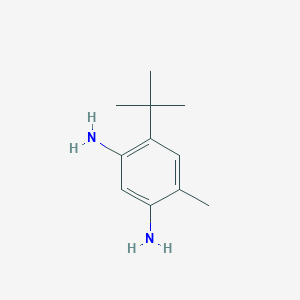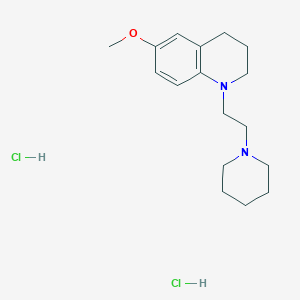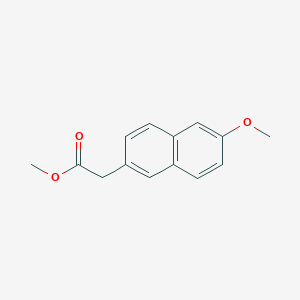
6-甲氧基萘-2-乙酸甲酯
描述
Synthesis Analysis
The synthesis of compounds related to Methyl 6-methoxynaphthalene-2-acetate often involves multi-step reactions, highlighting the complexity of obtaining such molecules. For instance, the practical synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcases various synthetic procedures including methylation with dimethyl sulfate and methyl halides, with environmental and toxicological concerns driving the search for new methylating reagents (Xu & He, 2010).
Molecular Structure Analysis
The molecular structure of derivatives of Methyl 6-methoxynaphthalene-2-acetate, such as (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, has been characterized by various spectroscopic methods and crystallography, revealing complex interactions such as C‒H···O dimer formations (Mao et al., 2015).
Chemical Reactions and Properties
Methyl 6-methoxynaphthalene-2-acetate undergoes various chemical reactions, reflecting its reactive nature. For example, the reaction of methoxynaphthalenes with malonamide in the presence of manganese(III) acetate yields 2-acetoxy-2-(1-naphthyl)propanediamides, indicating the influence of electron-donating substituents like methoxyl groups on reactivity (Tsunoda et al., 1991).
Physical Properties Analysis
The physical properties of Methyl 6-methoxynaphthalene-2-acetate derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by molecular modifications. Studies on related compounds provide insight into how variations in molecular structure affect these physical properties.
Chemical Properties Analysis
The chemical properties of Methyl 6-methoxynaphthalene-2-acetate, including its reactivity, stability, and interaction with other chemical species, are pivotal in its application as an intermediate in organic synthesis. Research has explored various aspects of its chemistry, such as the highly selective synthesis of 2-methoxy-6-acetylnaphthalene, demonstrating the compound's potential in creating valuable chemical entities (Yamazaki et al., 2017).
科学研究应用
4-(6-甲氧基萘-2-基)-4-氧代-2-丁烯酸的甲酯在通过提供用于分离和检测的荧光加合物中有效识别药物制剂中生物学上重要的硫醇 (加蒂等人,1990)。
已经开发出使用碳酸二甲酯(甲基卤化物和硫酸二甲酯的环保替代品)的 2-溴-6-甲氧基萘的实用合成方法,显示出未来工业应用的潜力 (许卫明和何洪强,2010)。
甲氧基萘可以与丙二酰胺等活性亚甲基化合物反应,生成 2-乙酰氧基-2-(1-萘基)丙二酰胺和 2-羟基-2-(1-萘基)丙二酰胺 (角田等人,1991)。
在 20% (w/w) CHT/HMS 催化剂上用碳酸二甲酯催化甲基化 2-萘酚显示出 92% 的转化率和 90% 的对 2-甲氧基萘的选择性,为传统方法提供了更环保的替代方案 (亚达夫和萨伦克,2013)。
经过七步合成的 5,6-二甲氧基萘-2-羧酸在体外表现出对致病菌的抗菌活性 (戈克苏和乌古兹,2005)。
在 HBEA 沸石上用乙酸酐乙酰化 2-甲氧基萘可以生成 1-乙酰基-2-甲氧基萘,它是抗炎剂萘普生的前体 (弗罗门廷等人,2000)。
酸度低的沸石催化剂可有效合成 2-甲氧基-6-乙酰萘,这是萘普生的另一个关键中间体 (山崎等人,2017)。
安全和危害
未来方向
Future research on “Methyl 6-methoxynaphthalene-2-acetate” could focus on developing new environment-friendly acylation catalysts . Additionally, surface functionalization with conjugated molecules represents a new strategy to activate or enhance photo-induced charge transfer of semiconductor materials .
属性
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPGMAVYLECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178706 | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxynaphthalene-2-acetate | |
CAS RN |
23981-48-8 | |
| Record name | Methyl 6-methoxy-2-naphthylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

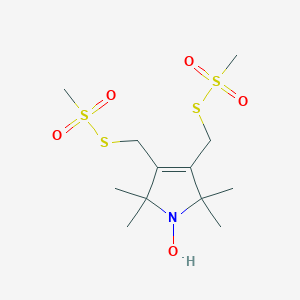
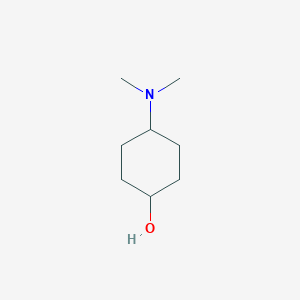
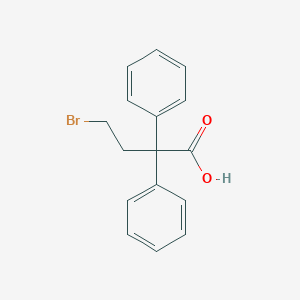
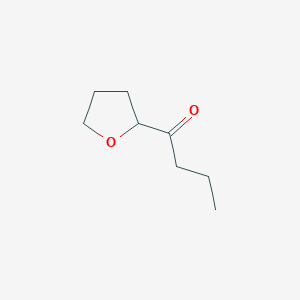
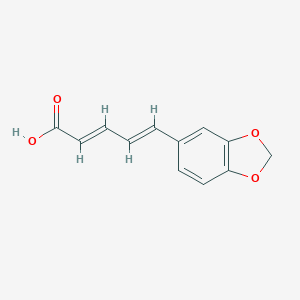
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
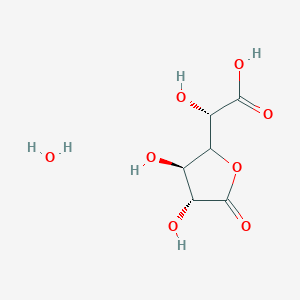
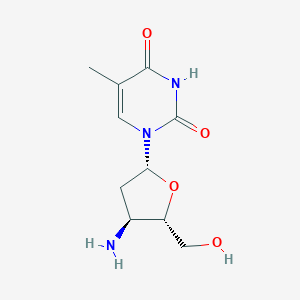
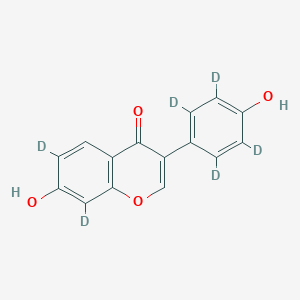
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)
